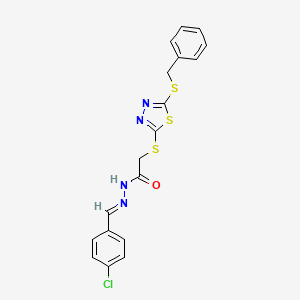
5-(4-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FTT , is a heterocyclic compound with a complex structure. Let’s break down its name:
5-(4-Fluorophenyl): This part of the compound contains a fluorine-substituted phenyl ring at the 5-position.
4-((4-(pentyloxy)benzylidene)amino): Here, we have a benzylidene group attached to an amino group via a pentyloxy linker.
4H-1,2,4-triazole-3-thiol: The core structure is a 1,2,4-triazole ring with a thiol (sulfur-containing) group at the 3-position.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for FTT, but one common approach involves the condensation of a substituted benzaldehyde with a substituted hydrazine. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the triazole ring. The fluorophenyl substituent can be introduced during the synthesis.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the condensation. Isolation and purification steps follow, yielding the desired compound.
Industrial Production: FTT is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
FTT undergoes various reactions:
Oxidation: The thiol group can be oxidized to a disulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazole ring may yield different derivatives.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and reducing agents (e.g., sodium borohydride).
Major products depend on reaction conditions and substituents. For example, reduction of FTT may yield aminothiazoles or other related compounds.
Scientific Research Applications
FTT finds applications in various fields:
Medicine: It exhibits antimicrobial properties and has potential as an antifungal or antibacterial agent.
Chemistry: Researchers use FTT as a building block for designing novel compounds.
Industry: Limited industrial applications, but it could be explored for materials science or drug development.
Mechanism of Action
FTT’s mechanism of action likely involves interactions with cellular targets. It may inhibit enzymes or interfere with metabolic pathways. Further studies are needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
FTT’s uniqueness lies in its combination of a triazole ring, fluorophenyl group, and thiol functionality. Similar compounds include other triazoles, thiol-containing molecules, and fluorinated aromatics.
Properties
CAS No. |
677779-34-9 |
|---|---|
Molecular Formula |
C20H21FN4OS |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21FN4OS/c1-2-3-4-13-26-18-11-5-15(6-12-18)14-22-25-19(23-24-20(25)27)16-7-9-17(21)10-8-16/h5-12,14H,2-4,13H2,1H3,(H,24,27)/b22-14+ |
InChI Key |
MFYCMGVDBWZSOK-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016315.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)


![N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016337.png)

![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12016355.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)
![allyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12016379.png)


![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016409.png)
